N-(4-cyanophenyl)-2-(pyridin-2-ylsulfanyl)acetamide
CAS No.:
Cat. No.: VC10781527
Molecular Formula: C14H11N3OS
Molecular Weight: 269.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H11N3OS |
|---|---|
| Molecular Weight | 269.32 g/mol |
| IUPAC Name | N-(4-cyanophenyl)-2-pyridin-2-ylsulfanylacetamide |
| Standard InChI | InChI=1S/C14H11N3OS/c15-9-11-4-6-12(7-5-11)17-13(18)10-19-14-3-1-2-8-16-14/h1-8H,10H2,(H,17,18) |
| Standard InChI Key | VFZKOIHFXLRELS-UHFFFAOYSA-N |
| SMILES | C1=CC=NC(=C1)SCC(=O)NC2=CC=C(C=C2)C#N |
| Canonical SMILES | C1=CC=NC(=C1)SCC(=O)NC2=CC=C(C=C2)C#N |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of N-(4-cyanophenyl)-2-(pyridin-2-ylsulfanyl)acetamide is C₁₄H₁₁N₃OS, with a molecular weight of 277.32 g/mol. Key structural features include:
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A 4-cyanophenyl group contributing electron-withdrawing properties and aromatic stability.
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A pyridin-2-ylsulfanyl moiety introducing sulfur-based reactivity and potential for hydrogen bonding.
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An acetamide backbone enabling participation in intermolecular interactions and metabolic transformations.
Predicted Physicochemical Properties
While experimental data for this specific compound is unavailable, analogs with similar substituents suggest:
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LogP (Partition Coefficient): ~2.1–2.5, indicating moderate lipophilicity suitable for membrane permeability .
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Aqueous Solubility: Likely low (<1 mg/mL) due to the aromatic and hydrophobic groups .
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Melting Point: Estimated 180–200°C based on thermal stability trends in acetamide derivatives .
Synthetic Routes and Optimization
Proposed Synthesis Pathway
The synthesis of N-(4-cyanophenyl)-2-(pyridin-2-ylsulfanyl)acetamide may involve a multi-step approach, drawing from methods used for structurally related compounds :
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Formation of 4-Cyanophenylacetamide:
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React 4-cyanoaniline with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to yield N-(4-cyanophenyl)acetamide.
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Introduction of Pyridin-2-ylsulfanyl Group:
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Perform a nucleophilic substitution reaction using 2-mercaptopyridine and the α-chloro intermediate under basic conditions (e.g., K₂CO₃ in DMF).
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Reaction Scheme:
Yield Optimization Strategies
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Solvent Selection: Polar aprotic solvents like DMF or DMSO enhance reaction rates for sulfur nucleophiles .
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Temperature Control: Moderate temperatures (60–80°C) balance reaction efficiency and side-product formation .
| Compound | Cell Line | IC₅₀ (µg/mL) | Mechanism |
|---|---|---|---|
| Compound 5c | MCF7 | 9.5 | Apoptosis via caspase-3 |
| N-(4-nitrophenyl)acetamide | HEP2 | 12.0 | DNA intercalation |
Antimicrobial Properties
Sulfanyl-containing acetamides often disrupt bacterial membrane integrity. For instance, N-(4-cyanophenyl)-2-(pyridin-3-ylsulfanyl)acetamide analogs showed MIC values of 15–30 µg/mL against Staphylococcus aureus . The pyridine ring’s nitrogen may enhance binding to microbial enzymes, while the cyanophenyl group increases compound stability.
Comparative Analysis with Structural Analogs
Substituent Effects on Bioactivity
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Pyridine Positional Isomers:
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Cyanophenyl vs. Nitrophenyl:
Future Research Directions
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Synthetic Upgrading: Explore green chemistry approaches (e.g., microwave-assisted synthesis) to improve yield and purity.
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Target Identification: Use computational docking to predict interactions with kinases or G-protein-coupled receptors.
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In Vivo Testing: Evaluate pharmacokinetics and toxicity profiles in animal models to assess therapeutic potential.
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